molecular formula C22H17ClN2O4S B5264751 5-(3-CHLOROPHENYL)-4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

5-(3-CHLOROPHENYL)-4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B5264751
M. Wt: 440.9 g/mol
InChI Key: JBSLRUBJWYHTCM-HTXNQAPBSA-N
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Description

5-(3-Chlorophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3-chlorophenyl and 4-ethoxybenzoyl derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, ethyl acetate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(3-Chlorophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-4-(4-methoxybenzoyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(3-Chlorophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-thione

Uniqueness

The uniqueness of 5-(3-chlorophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4E)-5-(3-chlorophenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4S/c1-2-29-16-8-6-13(7-9-16)19(26)17-18(14-4-3-5-15(23)12-14)25(21(28)20(17)27)22-24-10-11-30-22/h3-12,18,26H,2H2,1H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSLRUBJWYHTCM-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC(=CC=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC(=CC=C4)Cl)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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